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For researchers, scientists, and drug development professionals, the selection of appropriate

excipients is a critical determinant of a drug product's performance. Among the most common

diluents, or fillers, used in tablet formulations are isomalt and lactose. This guide provides a

comparative analysis of their impact on tablet dissolution profiles, supported by experimental

data and detailed methodologies.

This comparison delves into the physicochemical properties of isomalt and lactose that

influence drug dissolution, presenting available quantitative data from various studies. While a

direct head-to-head comparison under identical conditions is not readily available in the

reviewed literature, this guide synthesizes findings from multiple sources to offer valuable

insights for formulation development.

Key Performance Indicators: Dissolution and
Disintegration
The dissolution of a tablet is a complex process preceded by disintegration. Both isomalt and

lactose are available in various grades with distinct physical properties that significantly affect

these two parameters.

Isomalt, a sugar alcohol, is known for its excellent tableting properties and is available in

grades with different solubilities, which directly impacts disintegration times. For instance, the

higher solubility grade, isomalt 721, has demonstrated superior performance in fast-dissolving

tablets, particularly when paired with superdisintegrants like crospovidone.[1][2] Studies have
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shown that placebo tablets formulated with isomalt can achieve disintegration times of less

than 20 seconds.[1][2]

Lactose, a disaccharide, is a widely used excipient available in various forms, including

granulated, anhydrous, and monohydrate.[3] The polymorphic form and particle size of lactose

play a crucial role in tablet disintegration and dissolution. Research indicates that granulated

lactose tends to disintegrate the fastest, whereas anhydrous lactose has the slowest

disintegration rate.[3] The dissolution of tablets containing lactose is influenced by the

mechanical properties of the tablet as much as the solubility of the lactose itself.[4]

Quantitative Data Summary
The following tables summarize quantitative data extracted from discrete studies. It is important

to note that these results are not from a single, direct comparative study of isomalt and lactose

but are presented to provide a comparative perspective.

Table 1: Disintegration Time of Placebo Tablets

Excipient Superdisintegrant
Disintegration Time
(seconds)

Reference

Isomalt (galenIQ 721) Crospovidone < 20 [1][2]

Isomalt (grades 720 &

721)
None 200 - 500 [1]

Table 2: Comparative Dissolution of Aspirin (ASA) from Coated Tablets in Simulated

Gastrointestinal Fluids

This study used lactulose, a disaccharide isomeric with lactose.
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Time (hours)

Cumulative ASA
Release (%) -
Isomalt
Formulation

Cumulative ASA
Release (%) -
Lactulose
Formulation

Simulated Fluid

1 0 0 Gastric Fluid (pH 1.2)

4 ~5 ~5
Intestinal Fluid (pH

6.8)

5 ~10 ~20
Intestinal Fluid (pH

6.8)

7 ~100 ~100

Colonic Fluid (pH 6.8

with 1% rat caecal

content)

Data is approximated from graphical representation in the source study.[5]

Table 3: Dissolution of Captopril from Tablets with Different Types of Lactose

Lactose Type Drug Release Profile

SuperTab 21AN Faster dissolution

Lactopress Intermediate dissolution

Lactose NF Intermediate dissolution

SuperTab 24AN Slower dissolution

This study highlights the significant impact of the grade of lactose on the dissolution profile.[4]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are representative protocols for tablet formulation and dissolution testing.

Tablet Formulation by Direct Compression
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Blending: The active pharmaceutical ingredient (API) and the excipient (isomalt or lactose)

are blended with other necessary excipients such as a disintegrant (e.g., crospovidone, 2-

3% w/w) and a lubricant (e.g., magnesium stearate, 0.5-1% w/w) in a suitable blender (e.g.,

V-blender) for a specified time (e.g., 15-20 minutes) to ensure a homogenous mixture.[1]

Compression: The blend is then compressed into tablets using a tablet press. Compression

force is adjusted to achieve tablets of a specific hardness (e.g., 60 N).[1]

In Vitro Dissolution Testing (USP Apparatus II - Paddle
Method)
This protocol is adapted from a study comparing isomalt and lactulose in colon-specific drug

delivery.[5]

Apparatus: USP Dissolution Apparatus II (Paddle Method).[5]

Dissolution Medium: A sequential fluid change can be used to simulate the gastrointestinal

tract:

Stomach: 375 mL of 0.1 N hydrochloric acid (pH 1.2) for 1 hour.[5]

Small Intestine: Add 125 mL of 0.2 M trisodium phosphate to the above medium to adjust

the pH to 6.8. Continue the test for a specified duration (e.g., 3 hours).[5]

Temperature: Maintain the dissolution medium at 37 ± 0.5°C.[5]

Agitation: Set the paddle speed to 50 rpm.[5]

Sampling: Withdraw samples at predetermined time intervals.

Analysis: Analyze the samples for drug content using a validated analytical method (e.g., UV-

Vis spectrophotometry or HPLC).

Experimental Workflow Diagram
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Caption: Experimental workflow for comparing tablet dissolution profiles.

Conclusion
The choice between isomalt and lactose as a primary tablet diluent can have a marked impact

on the final product's dissolution characteristics. Isomalt, particularly its more soluble grades,

appears to be an excellent choice for formulations where rapid disintegration and dissolution

are desired, such as orally disintegrating tablets. Lactose, with its various grades, offers a

range of possibilities, but its performance is highly dependent on the specific form used. The

mechanical properties of the final tablet also play a more significant role in the dissolution from

lactose-based formulations.

For optimal formulation development, it is recommended to perform head-to-head studies with

the specific API and intended tablet characteristics to determine the most suitable excipient.

The experimental protocols and comparative data presented in this guide serve as a

foundational resource for such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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